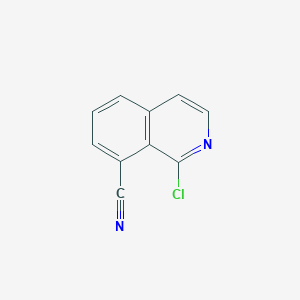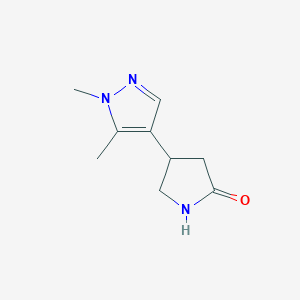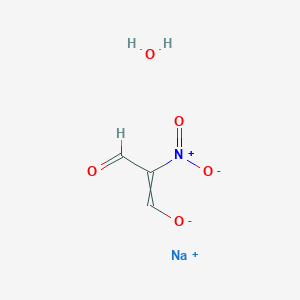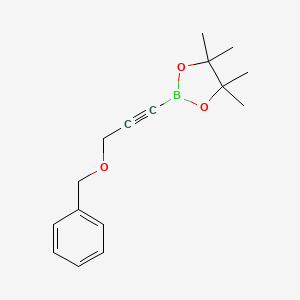
3-(chloromethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole hydrochloride
Descripción general
Descripción
“3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride” is a chemical compound with the molecular formula C4H7Cl2N3 . It is used in laboratory settings for various purposes .
Molecular Structure Analysis
The InChI code for “3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride” is 1S/C4H6ClN3.ClH/c1-8-3-6-4(2-5)7-8;/h3H,2H2,1H3;1H . This code can be used to generate the molecular structure of the compound.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
One significant application of triazole derivatives is in the field of corrosion inhibition, particularly for protecting metals in acidic environments. For instance, a study on the adsorption of 4H-triazole derivatives, including variants similar to the compound , on mild steel surfaces in hydrochloric acid solution demonstrated that these compounds effectively inhibit corrosion. The inhibition efficiency was found to depend on the nature and type of substituents in the inhibitor molecule, with certain derivatives achieving up to 99.6% efficiency at specific concentrations. The adsorption behavior was consistent with the Langmuir isotherm model, providing insights into the interactions between the triazole derivatives and the steel surface (Bentiss et al., 2007).
Antimicrobial Properties
Triazole derivatives are also explored for their antimicrobial properties. Research into the synthesis and antibacterial activity of new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives highlights the potential of these compounds as antibacterial agents. Such studies contribute to the development of novel antimicrobial drugs, addressing the urgent need for new treatments due to rising antibiotic resistance (Ghattas et al., 2016).
Pharmaceutical Research
In pharmaceutical research, triazole derivatives, including those similar to "3-(chloromethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole hydrochloride," are investigated for their potential in treating various conditions. For example, some studies focus on the development of triazole-based compounds as anticancer agents, exploiting their ability to interact with biological targets relevant to cancer progression. The synthesis of new compounds and evaluation of their physical, chemical, and biological properties are critical steps in this research domain (Rud et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
3-(chloromethyl)-4-methyl-5-phenyl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c1-14-9(7-11)12-13-10(14)8-5-3-2-4-6-8;/h2-6H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKIRRBKQPCNHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2=CC=CC=C2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(chloromethyl)-4-methyl-5-phenyl-4H-1,2,4-triazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Bromo-7-chloro-5,6-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1378534.png)

![{[(4-Fluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B1378537.png)






![6-Bromo-1H-pyrazolo[4,3-b]pyridin-3-ol](/img/structure/B1378550.png)


![2-[2-(Benzyloxy)phenyl]cyclobutan-1-one](/img/structure/B1378554.png)